molecular formula C24H31N5O2 B2610359 LEI-401

LEI-401

Cat. No.: B2610359
M. Wt: 421.5 g/mol
InChI Key: GFHJYPQZBBHOCC-UXHICEINSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

  • Mechanism of Action

    Target of Action

    LEI-401, also known as CID 145998143, N-(cyclopropylmethyl)-6-[(3S)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide, or N-(cyclopropylmethyl)-6-[(3S)-3-hydroxy-1-pyrrolidinyl]-2-[(3S)-3-phenyl-1-piperidinyl]-4-pyrimidinecarboxamide, primarily targets the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) in the central nervous system .

    Mode of Action

    This compound interacts with its target, NAPE-PLD, by inhibiting its activity. This inhibition reduces the levels of N-acylethanolamines (NAEs), including anandamide, in neuronal cells . The compound has been shown to be selective and CNS-active, with an IC50 of 27 nM .

    Biochemical Pathways

    The inhibition of NAPE-PLD by this compound affects the anandamide biosynthetic pathway. Anandamide is a key lipid that regulates neurotransmission via its interaction with the cannabinoid CB1 receptor and ion channels . By reducing anandamide levels, this compound modulates various physiological processes such as pain, anxiety, appetite, and inflammation .

    Pharmacokinetics

    The pharmacokinetic properties of this compound have been studied in mice. After oral administration at a dose of 10 mg/kg, the compound showed a half-life (t1/2) of 2.5 hours, a maximum concentration (Cmax) of 1370 ng/mL, a time to reach maximum concentration (tmax) of 2 hours, and an area under the curve (AUClast) of 6760 h*ng/mL .

    Result of Action

    The inhibition of NAPE-PLD by this compound and the subsequent reduction in anandamide levels result in modulation of various physiological processes. For instance, elevated anandamide levels have been associated with pain reduction . Therefore, the action of this compound could potentially influence pain perception.

    Biochemical Analysis

    Biochemical Properties

    LEI-401 interacts with the enzyme NAPE-PLD, which is considered the major anandamide biosynthetic enzyme . It inhibits NAPE-PLD-mediated N-acylethanolamine (NAE) biosynthesis both in vitro and in vivo . This interaction with NAPE-PLD is crucial for the production of bioactive lipids, including N-palmitoylethanolamine (PEA), N-oleoylethanolamine (OEA), and anandamide .

    Cellular Effects

    This compound has been shown to reduce levels of N-acylethanolamines (NAEs) in a neuroblastoma cell line in vitro . It also reduces anandamide levels in mouse brain in vivo and impairs fear extinction . These effects indicate that this compound has a significant impact on cellular processes and functions.

    Molecular Mechanism

    The molecular mechanism of this compound involves its binding to NAPE-PLD, inhibiting the enzyme’s activity and thereby reducing the production of NAEs . This inhibition mimics the activity of a cannabinoid CB1 receptor antagonist .

    Temporal Effects in Laboratory Settings

    In laboratory settings, this compound has been shown to reduce a broad range of NAEs including anandamide in neuronal cells . The long-term effects of this compound on cellular function in in vitro or in vivo studies have not been extensively studied.

    Dosage Effects in Animal Models

    In animal models, this compound has been administered at a dosage of 30 mg/kg . This dosage was found to show a dose-dependent reduction of NAEs . Its high dosing may give rise to off-target interactions and toxicity issues, especially after repeated administration .

    Metabolic Pathways

    This compound is involved in the metabolic pathway of NAEs. By inhibiting NAPE-PLD, it reduces the production of NAEs, including anandamide . This impacts the overall metabolic flux and levels of these metabolites.

    Transport and Distribution

    The transport and distribution of this compound within cells and tissues have not been extensively studied. It is known to be a CNS-active compound, indicating that it can cross the blood-brain barrier .

    Preparation Methods

      Synthetic Routes: The synthetic route for LEI-401 involves several steps, starting from readily available precursors. Unfortunately, specific details on the synthetic pathway are not widely disclosed in the literature.

      Reaction Conditions: As of now, the exact reaction conditions for this compound synthesis remain proprietary.

      Industrial Production: Information regarding large-scale industrial production methods is also limited.

  • Chemical Reactions Analysis

      Reactivity: LEI-401 likely undergoes various chemical reactions due to its functional groups. These reactions may include oxidation, reduction, and substitution.

      Common Reagents and Conditions: While specific reagents and conditions are not available, typical organic chemistry reagents (such as oxidants, reducing agents, and catalysts) would likely be involved.

      Major Products: The major products formed during these reactions would depend on the specific transformations. Unfortunately, detailed studies on this compound’s reactivity are scarce.

  • Scientific Research Applications

      Chemistry: LEI-401 serves as a valuable tool for studying NAPE-PLD function and lipid metabolism.

      Biology: Researchers use this compound to investigate the role of NAEs in cellular processes, including neuronal signaling and inflammation.

      Medicine: this compound’s blood-brain barrier penetration makes it promising for potential therapeutic applications, although clinical studies are ongoing.

      Industry: While not directly used in industry yet, understanding NAPE-PLD inhibition could lead to drug development.

  • Comparison with Similar Compounds

    • LEI-401’s uniqueness lies in its selectivity for NAPE-PLD and its ability to cross the blood-brain barrier.
    • Similar compounds include other NAPE-PLD inhibitors, but none exhibit precisely the same profile.

    Properties

    IUPAC Name

    N-(cyclopropylmethyl)-6-[(3S)-3-hydroxypyrrolidin-1-yl]-2-[(3S)-3-phenylpiperidin-1-yl]pyrimidine-4-carboxamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C24H31N5O2/c30-20-10-12-28(16-20)22-13-21(23(31)25-14-17-8-9-17)26-24(27-22)29-11-4-7-19(15-29)18-5-2-1-3-6-18/h1-3,5-6,13,17,19-20,30H,4,7-12,14-16H2,(H,25,31)/t19-,20+/m1/s1
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    GFHJYPQZBBHOCC-UXHICEINSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CC(CN(C1)C2=NC(=CC(=N2)N3CCC(C3)O)C(=O)NCC4CC4)C5=CC=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    C1C[C@H](CN(C1)C2=NC(=CC(=N2)N3CC[C@@H](C3)O)C(=O)NCC4CC4)C5=CC=CC=C5
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C24H31N5O2
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    421.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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